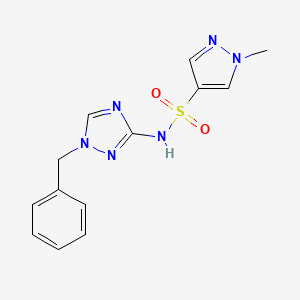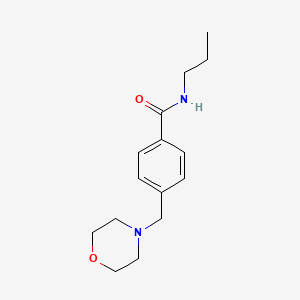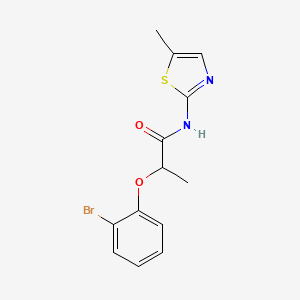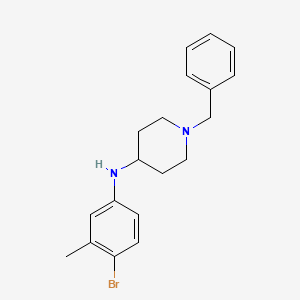
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BTPS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, which may make it useful in the treatment of infections caused by these organisms. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to have anticancer properties, which may make it useful in the treatment of certain types of cancer. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's disease and glaucoma.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a range of conditions. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide is also fluorescent, which makes it useful for certain types of experiments. However, there are also limitations to the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments. It is toxic at high concentrations, which can limit its use in certain types of experiments. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has limited solubility in water, which can make it difficult to work with in certain types of experiments.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of new synthesis methods for N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide that are more efficient or produce higher yields. Another area of research could be the exploration of the potential applications of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide in the treatment of diseases such as Alzheimer's disease and glaucoma. Additionally, further research could be done to explore the potential use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide as a fluorescent probe for the detection of metal ions.
Scientific Research Applications
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-18-9-12(7-15-18)22(20,21)17-13-14-10-19(16-13)8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSZELCUJCVZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![N-(5-chloro-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4765297.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)


![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)

